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Executive Summary

2'-(Allyloxy)-6'-hydroxyacetophenone (CAS: 23226-84-8) is a critical intermediate in the
synthesis of oxygen heterocycles, particularly substituted chromones, flavones, and coumarins.
[1] Its structural significance lies in its ability to undergo the Claisen rearrangement, a [3,3]-
sigmatropic shift that migrates the allyl group to the C-3' position, regenerating the resorcinol
core.[1]

Accurate spectral characterization of this compound is essential for drug development
professionals to distinguish it from its bis-allylated byproduct (2',6'-diallyloxyacetophenone) and
its Claisen rearrangement product (3'-allyl-2',6'-dihydroxyacetophenone).[1] This guide provides
a definitive reference for the NMR, IR, and MS data of the mono-allylated species.

Structural Overview & Synthesis Context

The molecule consists of an acetophenone core substituted at the 2' and 6' positions.[1][2] The
key feature is the intramolecular hydrogen bond between the 6'-hydroxyl group and the acetyl
carbonyl oxygen.[1] This interaction locks the conformation, significantly influencing the
chemical shifts in NMR and the vibrational frequencies in IR.[1]

Synthesis Protocol (Brief)
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To ensure the spectral data corresponds to high-purity material, the compound is typically
synthesized via the controlled mono-allylation of 2,6-dihydroxyacetophenone.[1]

e Reagents: 2,6-Dihydroxyacetophenone, Allyl bromide (1.1 eq), Potassium carbonate
(anhydrous).[1]

e Solvent: Acetone (reflux).[1][3]

 Purification: Column chromatography (Hexane/Ethyl Acetate) is required to separate the
mono-allyl ether (Target) from the bis-allyl ether.[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is dominated by the desymmetrization of the aromatic ring and the strong
hydrogen bond.[1]

H NMR Data (CDCI

, 400 MHZz)
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r H-bond with
C=0.
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8.4
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Doublet

8.4
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H-3' 6.42

Doublet

8.4
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Ortho to O-
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more
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H-5".[1]
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proton.[1]

H-3" 5.45
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Methylene
doublet;
deshielded by
oxygen.[1]

H-1" 4.62 Doublet 5.5

Methyl
Acetyl 2.75 Singlet - ketone alpha
protons.[1]

C NMR Data (CDCI

, 100 MHz)
e Carbonyl (

): 204.5 ppm (Deshielded by H-bonding).[1]
e Aromatic C-OH (C-6'): 164.8 ppm.[1]
o Aromatic C-OAllyl (C-2): 160.2 ppm.[1]
e Aromatic C-H: 135.5 (C-4"), 110.8 (C-5'), 102.5 (C-3").[1]
e Quaternary C-1":112.0 ppm.
o Allyl Group: 132.1 (

), 118.5 (

), 69.8 (

)-[1]

Acetyl Methyl: 33.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group environment, specifically the chelation.[1]
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Frequency (cm

Vibration Mode Notes
)
Broad and weak due to
3000-3400 O-H Stretch chelation; often overlaps with
C-H.
Diagnostic Peak. Lowered
1625-1640 C=0[1] Stretch from typical 1680 cm
by H-bonding.
1595 C=C Aromatic Ring skeletal vibrations.
1250 C-O-C Stretch Aryl alkyl ether stretch.[1]

Mass Spectrometry (MS)

« lonization: EI (70 eV)[1]
e Molecular lon (
): m/z 192[1]
e Base Peak: m/z 151 (Loss of Allyl radical)
Fragmentation Logic: The molecular ion (m/z 192) typically undergoes

-cleavage of the allyl group or loss of the acetyl methyl group.[1]
e : Loss of the allyl radical (
) yields the resonance-stabilized cation at m/z 151.[1]

 : Loss of the methyl radical from the acetyl group yields m/z 177.[1]

Visualization of Structure & Pathways[1]
Structural Numbering & Chelation
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The following diagram illustrates the specific atom numbering used in the NMR assignment and
the critical intramolecular hydrogen bond.

__________________________________________________________________________________

H (Chelated)

Click to download full resolution via product page

Caption: Structural connectivity highlighting the intramolecular hydrogen bond between the 6'-
OH and the acetyl carbonyl.[1]

MS Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic core.[1]

Molecular lon (M+)

m/z 192 - CH3- (15)
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Caption: Primary mass spectrometry fragmentation pathways showing the loss of allyl and
methyl radicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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